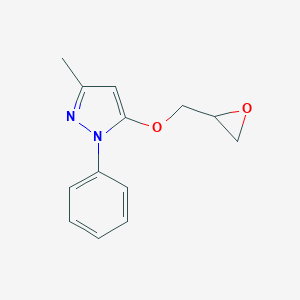
3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole: is an organic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and an epoxypropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole typically involves the reaction of 3-methyl-1-phenylpyrazole with an epoxide-containing reagent. One common method is the reaction of 3-methyl-1-phenylpyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxypropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The epoxy group in 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group, where nucleophiles such as amines or thiols can open the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole is used as a building block in organic synthesis
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development. It can be used as a scaffold for designing molecules with potential biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In materials science, this compound can be used in the formulation of epoxy resins and coatings. Its ability to undergo polymerization reactions makes it useful in creating durable and chemically resistant materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The epoxy group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: This compound also contains epoxy groups and is used in similar applications, such as in the formulation of epoxy resins.
[3-(2,3-Epoxypropoxy)propyl]trimethoxysilane: Another epoxy-containing compound used as an adhesion promoter in various industrial applications.
Uniqueness: 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and potential biological activity. The combination of the epoxy group with the pyrazole ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
15083-41-7 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
Clé InChI |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















